molecular formula C18H19NO3 B10979558 2-(Biphenyl-4-yloxy)-1-(morpholin-4-yl)ethanone

2-(Biphenyl-4-yloxy)-1-(morpholin-4-yl)ethanone

Cat. No.: B10979558
M. Wt: 297.3 g/mol
InChI Key: HCVADYZFQYMPBG-UHFFFAOYSA-N
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Description

4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE is a chemical compound that features a morpholine ring attached to a biphenyl group via an acetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE typically involves the reaction of biphenyl-4-ol with acetyl chloride to form biphenyl-4-yloxyacetyl chloride. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(BIPHENYL-4-YLOXY)ACETYL]PIPERIDINE
  • 4-[(BIPHENYL-4-YLOXY)ACETYL]PYRROLIDINE
  • 4-[(BIPHENYL-4-YLOXY)ACETYL]THIOMORPHOLINE

Uniqueness

4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities, solubility profiles, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-morpholin-4-yl-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C18H19NO3/c20-18(19-10-12-21-13-11-19)14-22-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

HCVADYZFQYMPBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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